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Compound of Interest
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Cat. No.: B1666113

An In-depth Analysis of a Novel Amiodarone Analog for Rhythm Control

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug being
developed for the management of atrial fibrillation (AF).[1] It is a chemical analog of
amiodarone, which is a highly effective agent for maintaining sinus rhythm but is associated
with a significant side-effect profile, including thyroid, pulmonary, and hepatic toxicity, largely
attributed to its long half-life and tissue accumulation.[1][2] Budiodarone was designed to
retain the electrophysiological properties of amiodarone while possessing a more favorable
pharmacokinetic profile, aiming for a safer therapeutic option.[1] This document provides a
detailed technical overview of the core research on budiodarone for researchers, scientists,
and drug development professionals.

Pharmacokinetics and Metabolism

A key design feature of budiodarone is its rapid metabolism and shorter half-life compared to
amiodarone. Budiodarone's structure differs from amiodarone by the presence of a sec-butyl
acetate side chain at position 2 of the benzofuran moiety.[2] This side chain allows for a shorter
half-life of approximately 7 hours, compared to 35-68 days for amiodarone.[1][2] This is
expected to lead to a faster onset of action and quicker clearance, reducing the risk of tissue
accumulation and associated toxicities.[2] The major metabolite of budiodarone, ATI-2000, is
considered to be electrophysiologically inactive.[1]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1666113?utm_src=pdf-interest
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://en.wikipedia.org/wiki/Budiodarone
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://en.wikipedia.org/wiki/Budiodarone
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://en.wikipedia.org/wiki/Budiodarone
https://en.wikipedia.org/wiki/Budiodarone
https://www.benchchem.com/product/b1666113?utm_src=pdf-body
https://www.benchchem.com/pdf/Budiodarone_ATI_2042_A_Technical_Overview_of_Early_Stage_Research_for_Atrial_Fibrillation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666113?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Data Presentation
Table 1: Pharmacokinetic Profile of Budiodarone vs.

Amiodarone
Parameter Budiodarone (ATI-2042) Amiodarone
Half-Life ~7 hours[1][2][3][4] 35-68 days[2]

) Rapid metabolism by plasma o ]
Metabolism ] Complex, primarily hepatic
and tissue esterases[5]

ATI-2000

Key Metabolite (electrophysiologically inactive)  Desethylamiodarone (active)

[1]

] Faster onset anticipated due to )
Onset of Action ) Slow onset of action[3]
shorter half-life[2]

Table 2: Efficacy of Budiodarone in Reducing Atrial
Eibrillation Burden (PASC Study)

Treatment Group (twice Median Reduction in AF

. p-value (vs. Placebo)
daily) Burden
Placebo

Not statistically significant in
PASCAL, though other

200 m
J preliminary trials showed some
effect.[6][7]
400 mg 54%]6] 0.01[6]

75% (in one preliminary trial)
600 mg _ 0.001[6]
[2], 74% (in PASCAL)[6]

Table 3: Mean Trough Plasma Levels of Budiodarone
(ATI-2042) in a Preliminary Human Study
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Dose (twice daily) Mean Trough Plasma Level (ng/mL)
Baseline 0.0+0.0

200 mg 24+09

400 mg 52+1.7

600 mg 13.1+£5.6

800 mg 19.8 +17.9

Data from a preliminary study in patients with

paroxysmal AF.[3]

Mechanism of Action

Budiodarone is a multi-channel blocker, exhibiting mixed ion channel electrophysiological
properties similar to amiodarone.[1][6] Its primary mechanism of action involves the inhibition of
multiple cardiac ion channels that are crucial for the generation and propagation of the cardiac
action potential.[4][5]

¢ Potassium Channel Inhibition: By blocking potassium channels, budiodarone delays the
repolarization phase of the cardiac action potential. This prolongs the action potential
duration and increases the effective refractory period in atrial myocytes, making the tissue
less susceptible to re-entrant arrhythmias that can perpetuate AF.[1][5]

e Sodium Channel Inhibition: The drug also blocks sodium channels, which decreases the
influx of sodium ions into the myocytes during depolarization.[1][2] This action can slow the
conduction velocity and reduce myocyte excitability.[1]

o Calcium Channel Inhibition: Budiodarone inhibits L-type calcium channels, leading to a
reduced influx of calcium.[1][2] This can decrease the force of cardiac contraction and slow
conduction through the atrioventricular (AV) node.[5]

These actions collectively result in an increase in the atrial myocyte refractory period,
prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent
decrease in heart rate.[1]
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Experimental Protocols
The PASCAL Study: A Randomized Trial of Budiodarone
in Paroxysmal Atrial Fibrillation

This study was a key Phase Il clinical trial that investigated the safety and efficacy of
budiodarone.[7]

Objective: To assess the preliminary safety and efficacy of three different doses of
budiodarone in patients with paroxysmal atrial fibrillation.[6]

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[6]

Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted
dual-chamber pacemaker capable of storing electrograms.[6]

Methodology:

o A 4-week baseline period was established to assess the initial atrial tachycardia/atrial
fibrillation burden (AT/AFB) while patients were off any antiarrhythmic drugs.[6]

o Patients were then randomized to receive either a placebo or budiodarone at doses of
200 mg, 400 mg, or 600 mg, administered twice daily for 12 weeks.[6]

o This treatment period was followed by a 4-week washout period.[6]

o Pacemakers were interrogated every 4 weeks to quantify the AT/AFB, the number of AF
episodes, and the duration of these episodes.[6]

e Primary Endpoint: The primary outcome measure was the percent change from baseline in
AT/AFB over the 12 weeks of treatment compared to the placebo group.[6]

o Key Results: The 400 mg and 600 mg twice-daily doses of budiodarone significantly
reduced the AF burden compared to the placebo.[6][7] The study also demonstrated a
reduction in the number and duration of AF episodes.[6]

Future Directions
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Recent developments indicate a clear path forward for budiodarone's clinical development.
XYRA LLC has reached an agreement with the U.S. Food and Drug Administration (FDA) on
the design of pivotal studies for the approval of budiodarone for the long-term management of
symptomatic non-permanent AFR.[8][9] These future studies will involve:

e An open-label, long-term dosing study utilizing FDA-approved wearable devices to monitor
patients and adjust dosages.[8][9]

e A six-month, double-blind, randomized, placebo-controlled trial comparing different fixed
doses of budiodarone.[8][9]

These trials will be crucial in definitively establishing the efficacy and safety of budiodarone as
a potential new therapeutic option for patients with atrial fibrillation.[1]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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